

Application Notes and Protocols: Lentiviral shRNA Knockdown of STIM2 in Jurkat T cells

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Compound of Interest

Compound Name: CRAC intermediate 2

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Introduction

Stromal Interaction Molecule 2 (STIM2) is a crucial endoplasmic reticulum (ER) calcium sensor that plays a significant role in the regulation of store-operated calcium entry (SOCE) in T lymphocytes.[1][2][3] Unlike STIM1, which is the primary driver of robust SOCE upon strong receptor stimulation, STIM2 is more sensitive to subtle depletions of ER calcium stores and is vital for maintaining basal cytosolic and ER calcium homeostasis and sustaining calcium influx.[1][4][5] In T cells, this sustained calcium signaling is essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn drives the expression of key cytokines like IL-2, orchestrating an immune response.[1][6][7]

This document provides a detailed protocol for the knockdown of STIM2 in Jurkat T cells, a widely used human T lymphocyte cell line, using a lentiviral-mediated short hairpin RNA (shRNA) approach. The subsequent protocols outline methods to validate the knockdown and assess its functional consequences on calcium signaling and T cell activation.

Data Summary

Table 1: STIM2 Knockdown Efficiency in Jurkat T cells

Construct	Target Sequence (Illustrative)	Transduction Method	Puromycin Selection	mRNA Knockdown (%)	Protein Knockdown (%)
shRNA-STIM2-1	5'- GCAAGATTA ACCCTGAC ATTA-3'	Spinoculation	2 µg/mL, 3 days	85 ± 5%	80 ± 7%
shRNA-STIM2-2	5'- CCAGAGGA CCATCAATA TGAA-3'	Spinoculation	2 µg/mL, 3 days	78 ± 6%	72 ± 8%
Scrambled shRNA	Non-targeting sequence	Spinoculation	2 µg/mL, 3 days	< 5%	< 5%

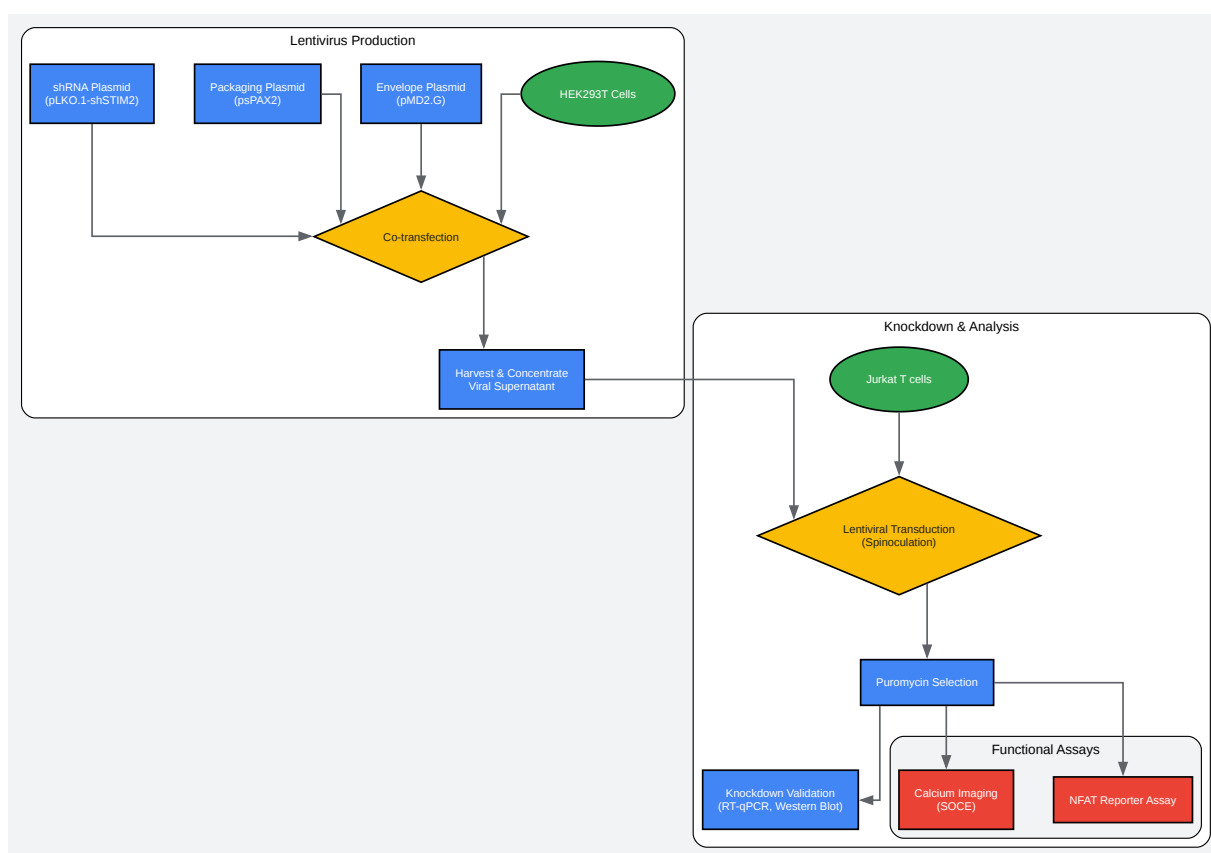
Data are represented as mean ± standard deviation from three independent experiments. Knockdown efficiency was determined by RT-qPCR and Western blot 72 hours post-selection.

Table 2: Functional Consequences of STIM2 Knockdown in Jurkat T cells

Cell Line	SOCE (Peak [Ca ²⁺] _i Ratio)	Sustained [Ca ²⁺] _i (at 300s)	NFAT Reporter Activity (Fold Induction)
Wild-Type Jurkat	3.5 ± 0.4	2.8 ± 0.3	15 ± 2
Scrambled shRNA	3.4 ± 0.5	2.7 ± 0.4	14 ± 2.5
shRNA-STIM2	3.1 ± 0.6	1.5 ± 0.2	6 ± 1.5

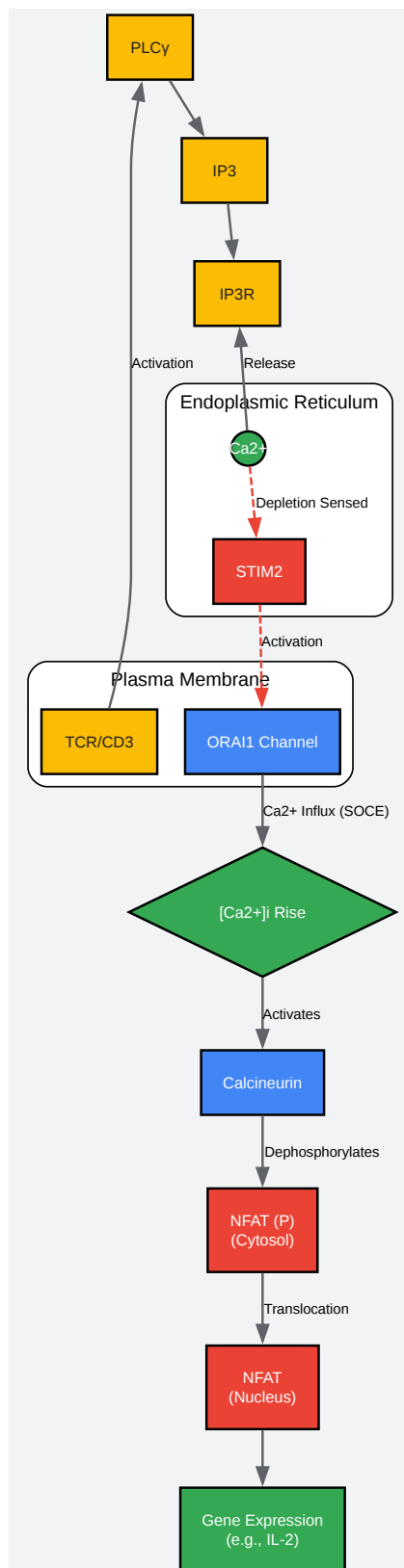
Store-operated calcium entry (SOCE) was induced by Thapsigargin (1 µM) in calcium-free buffer, followed by re-addition of 2 mM CaCl₂. NFAT activity was measured using a luciferase reporter assay following stimulation with anti-CD3/CD28 antibodies. * indicates a statistically significant difference (p < 0.05) compared to the scrambled shRNA control.

Visualized Workflows and Pathways



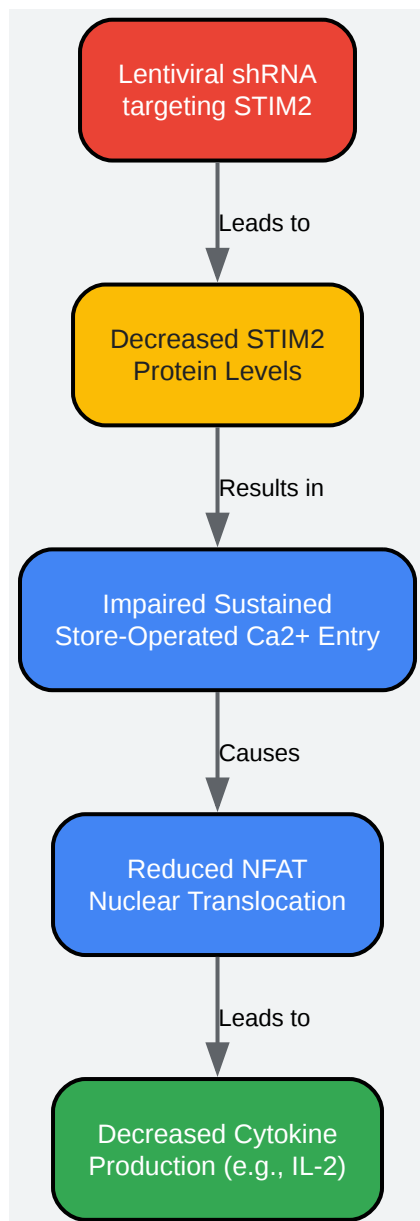
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Caption: Experimental workflow for STIM2 knockdown in Jurkat T cells.



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Caption: STIM2's role in T cell receptor (TCR) signaling pathway.



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Caption: Logical flow of STIM2 knockdown consequences in T cells.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of high-titer lentiviral particles carrying shRNA constructs.

Materials:

- HEK293T cells
- DMEM with 10% FBS
- Lentiviral transfer plasmid (e.g., pLKO.1-puro) with STIM2-targeting shRNA or scrambled control
- Packaging plasmid (e.g., psPAX2)
- Envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- 0.45 µm syringe filters

Procedure:

- Day 1: Seed HEK293T Cells. Seed 6×10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂. Cells should be 70-80% confluent at the time of transfection.
- Day 2: Co-transfection.
 - In Tube A, mix 4 µg of the shRNA transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G in 500 µL of Opti-MEM.
 - In Tube B, add the appropriate amount of transfection reagent to 500 µL of Opti-MEM.
 - Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
 - Add the DNA-lipid complex dropwise to the HEK293T cells.

- Day 3: Change Medium. After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
- Day 4 & 5: Harvest Viral Supernatant.
 - At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile conical tube.
 - Add 10 mL of fresh medium to the cells and return them to the incubator.
 - At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
 - Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.
 - Viral particles can be used immediately or concentrated and stored at -80°C.

Protocol 2: Lentiviral Transduction of Jurkat T cells via Spinoculation

Spinoculation is a highly recommended method for improving transduction efficiency in suspension cells like Jurkat.^{[8][9]}

Materials:

- Jurkat T cells
- RPMI-1640 with 10% FBS
- Lentiviral supernatant (from Protocol 1)
- Polybrene (stock solution 8 mg/mL)
- 6-well plates
- Sterile 1.5 mL microcentrifuge tubes

Procedure:

- Day 1: Transduction.
 - Count Jurkat cells and resuspend them in fresh RPMI medium to a concentration of 5×10^5 cells/mL.
 - In a 1.5 mL tube, mix 750 μ L of the Jurkat cell suspension with the desired amount of lentivirus (Multiplicity of Infection, MOI, should be optimized).
 - Add Polybrene to a final concentration of 8 μ g/mL.[8]
 - Gently mix and incubate for 20 minutes at room temperature.
 - Centrifuge the virus/cell mixture at 800 x g for 30 minutes at 32°C.[8]
 - Carefully remove the supernatant.
 - Resuspend the cell pellet in 2 mL of fresh, pre-warmed RPMI medium.
 - Transfer the cells to one well of a 6-well plate.
 - Incubate at 37°C with 5% CO₂.
- Day 3: Begin Selection.
 - After 48-72 hours, pellet the cells and resuspend in fresh medium containing the appropriate concentration of puromycin (e.g., 2 μ g/mL, to be determined by a kill curve).
- Ongoing: Maintain the cells under puromycin selection for at least 3-5 days, replacing the medium as needed, until non-transduced control cells have died. Expand the stable knockdown cell line for further experiments.

Protocol 3: Western Blot for STIM2 Knockdown Validation

Materials:

- Transduced and selected Jurkat cells

- RIPA Lysis and Extraction Buffer
- Protease Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-STIM2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Protein Extraction: Lyse $\sim 2 \times 10^6$ cells in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load 20-30 μg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary anti-STIM2 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH) to normalize STIM2 protein levels.

Protocol 4: Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol measures the influx of extracellular calcium following the depletion of intracellular stores.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Stable STIM2 knockdown and control Jurkat cells
- Glass-bottom imaging dishes
- Poly-L-lysine
- Ratiometric calcium indicator dye (e.g., Fura-2 AM)
- Calcium-free Ringer's solution
- Ringer's solution with 2 mM CaCl₂
- Thapsigargin (SERCA inhibitor)
- Fluorescence microscope equipped for ratiometric imaging

Procedure:

- Cell Preparation: Coat imaging dishes with Poly-L-lysine. Plate Jurkat cells and allow them to adhere for 30 minutes.
- Dye Loading: Load cells with 2-5 μ M Fura-2 AM for 30-45 minutes at 37°C.
- Imaging:

- Wash the cells and replace the medium with calcium-free Ringer's solution.
- Mount the dish on the microscope and begin recording the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).
- Establish a stable baseline for 1-2 minutes.
- Add 1 μ M Thapsigargin to deplete ER calcium stores. This may cause a small initial rise in cytosolic calcium.
- Once the signal returns to a new, stable baseline, re-introduce extracellular calcium by perfusing with Ringer's solution containing 2 mM CaCl_2 .
- Record the subsequent sharp increase in the fluorescence ratio, which represents SOCE.
- Analysis: Analyze the traces from multiple cells to determine the peak and sustained levels of intracellular calcium. Compare the results between STIM2 knockdown and control cells.

Protocol 5: NFAT Reporter Assay

This assay quantifies T cell activation by measuring the activity of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Jurkat-Lucia™ NFAT Reporter Cells (or similar) transduced with shRNA constructs
- 96-well plates
- Stimulating agents: plate-bound anti-CD3 antibody, soluble anti-CD28 antibody, or PMA and Ionomycin
- Luciferase assay system (e.g., Bio-Glo™ or QUANTI-Luc™)
- Luminometer

Procedure:

- Cell Seeding: Seed 1×10^5 transduced Jurkat-NFAT reporter cells per well in a 96-well plate.
- Stimulation: Add stimulating agents to the appropriate wells.
 - For TCR-mediated activation, use plates pre-coated with anti-CD3 (e.g., 5 $\mu\text{g/mL}$) and add soluble anti-CD28 (e.g., 1 $\mu\text{g/mL}$).
 - Include unstimulated (negative control) and PMA/Ionomycin-stimulated (positive control) wells.
- Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
- Luminescence Measurement:
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence signal using a plate-reading luminometer.
- Analysis: Calculate the fold induction of NFAT activity by normalizing the readings of stimulated cells to those of unstimulated cells. Compare the results between STIM2 knockdown and control cells.

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